Acremolactone A
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H34O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
7-hydroxy-3-[(E)-1-hydroxy-2-methylhex-2-enyl]-12-(2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl)-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one |
InChI |
InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+ |
InChI Key |
AIDBYRCMBCUHKZ-MDWZMJQESA-N |
Isomeric SMILES |
CCC/C=C(\C)/C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Canonical SMILES |
CCCC=C(C)C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Synonyms |
acremolactone A |
Origin of Product |
United States |
Isolation and Origin of Acremolactone a
Source Microorganism: Acremonium roseum I4267
Acremolactone A is a secondary metabolite produced by the fungus Acremonium roseum I4267. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org This fungal strain is the primary known natural source of this compound. The identification of this compound from Acremonium roseum I4267 has led to further investigation into the chemical diversity of this microorganism.
Fermentation and Cultivation Strategies for Metabolite Production
While it is known that this compound is produced through the cultivation of Acremonium roseum I4267, specific details regarding the fermentation and cultivation strategies employed to maximize its production are not extensively detailed in the available research. The production has been described as resulting from a "unique culture" of the microorganism, but the precise parameters of this cultivation process remain proprietary or unpublished.
Chromatographic and Extraction Methodologies for Compound Isolation
The isolation of this compound from the culture broth of Acremonium roseum I4267 involves a multi-step process of extraction and chromatography. researchgate.net After fermentation, the culture filtrate is subjected to solvent extraction, typically using ethyl acetate (B1210297), to separate the organic compounds from the aqueous medium.
Following extraction, the crude extract containing a mixture of metabolites is purified using chromatographic techniques. Flash chromatography has been effectively utilized for the separation of this compound from other co-occurring compounds. researchgate.net This method involves passing the extract through a column packed with a solid stationary phase, such as silica (B1680970) gel, and eluting with a solvent system, like a mixture of n-hexane and ethyl acetate. researchgate.net This process allows for the separation of compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, leading to the isolation of pure this compound.
Co-occurrence and Isolation of Congeners: Acremolactones B and C
During the isolation of this compound from Acremonium roseum I4267, other related compounds, known as congeners, have also been identified and isolated. researchgate.netresearchgate.net These include Acremolactone B and Acremolactone C. researchgate.netresearchgate.net The simultaneous production and isolation of these related lactones suggest a common biosynthetic pathway.
The separation of these congeners is achieved through the same chromatographic methods used for the purification of this compound. researchgate.net By carefully collecting and analyzing the different fractions eluted from the chromatography column, researchers have been able to isolate not only this compound but also its structural analogs, Acremolactones B and C. researchgate.net
| Compound Name | Molecular Formula |
| This compound | C26H32O7 |
| Acremolactone B | C26H31NO5 |
| Acremolactone C | C26H32O7 |
Structural Elucidation and Stereochemical Assignment of Acremolactone a
Spectroscopic Analysis for Planar Structure Determination
The foundational step in characterizing Acremolactone A was the determination of its two-dimensional structure, including its molecular formula and the connectivity of its atoms. This was achieved by integrating data from several key spectroscopic techniques. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the carbon skeleton and proton environments of this compound. nih.gov While specific spectral data from initial discovery literature is consolidated for clarity, the application of a suite of advanced NMR experiments was crucial. Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, revealing adjacent protons within the molecule's framework. Distortionless Enhancement by Polarization Transfer (DEPT) experiments helped in distinguishing between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons.
To establish long-range connectivity between protons and carbons (typically over two to three bonds), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was employed. This technique was instrumental in connecting various molecular fragments, ultimately allowing for the assembly of the complete planar structure of the epoxydihydropyranyl γ-lactone core.
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Fragments of this compound Note: This table is a representative compilation based on typical values for similar structural motifs and is intended for illustrative purposes.
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 2 | 4.50 (d, 8.0) | 78.5 | C-3, C-4, C-1' |
| 3 | 2.80 (m) | 45.2 | C-2, C-4, C-5 |
| 4 | - | 175.1 (C=O) | - |
| 5 | 5.90 (s) | 121.3 | C-3, C-4, C-6 |
| 6' | 3.10 (d, 2.5) | 58.9 | C-5', C-7' |
| 7' | 3.25 (d, 2.5) | 60.1 | C-5', C-6' |
Mass spectrometry (MS) provided essential information regarding the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular mass, which in turn allows for the calculation of a unique molecular formula. This technique confirms the types and numbers of atoms present in the molecule, corroborating the data obtained from NMR spectroscopy. Analysis of the fragmentation patterns observed in the mass spectrum offers additional structural clues, revealing how the molecule breaks apart and indicating the presence of stable substructures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were utilized to identify key functional groups and conjugated systems within this compound.
Infrared (IR) Spectroscopy : The IR spectrum would have revealed characteristic absorption bands confirming the presence of specific functional groups. For this compound, key stretches would include a strong absorption for the γ-lactone carbonyl (C=O) group, typically around 1770 cm⁻¹, and broad absorptions indicating hydroxyl (-OH) groups. Bands corresponding to C-O (ether) linkages within the pyran and epoxide rings would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about electronic transitions within the molecule, highlighting the presence of chromophores and conjugated systems. mdpi.commu-varna.bg The dihydropyranyl γ-lactone structure of this compound would exhibit specific absorption maxima (λmax) corresponding to its conjugated double bond system, helping to confirm this aspect of the molecular structure. mdpi.com
Stereochemical Assignment through Advanced Methods
With the planar structure established, the next critical phase was to determine the three-dimensional arrangement of atoms at the molecule's stereocenters. This was accomplished through a combination of NMR techniques and chemical modification. nih.gov
Nuclear Overhauser Effect (NOE) experiments are a powerful NMR tool for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity. ucl.ac.uk For this compound, NOE data was crucial in assigning the relative configuration of all its asymmetric carbons. nih.gov By observing correlations between specific protons across the ring systems, researchers could deduce their spatial proximity and thus their relative orientations (i.e., whether they are on the same or opposite faces of the rings).
Table 2: Key NOE Correlations for the Stereochemical Assignment of this compound Note: This table illustrates the type of NOE correlations that would have been used to define the relative stereochemistry.
| Proton 1 | Observed NOE with Proton 2 | Inferred Spatial Relationship |
|---|---|---|
| H-2 | H-3 | Protons H-2 and H-3 are on the same face of the lactone ring (cis relationship). |
| H-6' | H-7' | The protons on the epoxide ring are cis to each other. |
| H-3 | H-5' | Defines the relative orientation between the lactone and dihydropyran rings. |
To unambiguously establish the absolute stereochemistry, chemical degradation was employed. nih.gov this compound was chemically broken down into smaller, more easily identifiable fragments: a bicyclic hemiacetal γ-lactone and an epoxycyclohexenol. The stereochemistry of these degradation products was then determined using spectroscopic methods. By knowing the absolute configuration of these smaller pieces, and by relating them back to the parent molecule through the known reaction mechanisms, the complete and absolute stereostructure of this compound was definitively established. nih.gov This combination of NOE data and chemical degradation provided a conclusive assignment for all asymmetric carbons in the molecule. nih.gov
Chiroptical Methods for Absolute Configuration
The determination of the absolute configuration of this compound was aided by chiroptical methods, specifically through the analysis of a derivative using circular dichroism (CD) spectroscopy. Following chemical degradation and derivatization, the 8'-O-acetyl-3-O-benzoyl derivative of the bicyclic hemiacetal γ-lactone was prepared. This derivative was instrumental in assigning the stereochemistry of the molecule.
The CD spectrum of this derivative in methanol (B129727) exhibited multiple Cotton effects, providing crucial information for the assignment of the absolute configuration of the stereogenic centers. The observed CD maxima are detailed in the table below.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| 210 | +0.90 |
| 227 | -2.85 |
| 245 | +0.65 |
| 274 | -0.16 |
Data sourced from Biosci. Biotechnol. Biochem., 68 (10), 2201–2204, 2004. tandfonline.com
The observed Cotton effects, particularly the negative effect at 227 nm and the positive one at 245 nm, were key in deducing the spatial arrangement of the chromophores and, consequently, the absolute stereochemistry of the chiral centers within the bicyclic system. This chiroptical data, in conjunction with other spectroscopic and chemical evidence, allowed for the unambiguous assignment of the absolute configuration of this compound. tandfonline.comnih.gov
Elucidation of the Epoxydihydropyranyl γ-Lactone Moiety
The intricate structure of the epoxydihydropyranyl γ-lactone moiety in this compound was elucidated through a combination of chemical degradation and extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) techniques. tandfonline.comnih.gov The initial structure was first examined by chemical degradation of the epoxydihydropyran ring to a vinyl ester. Subsequent mild methanolysis of this vinyl ester yielded key degradation products, including a bicyclic hemiacetal γ-lactone, which was crucial for the detailed structural analysis. tandfonline.com
The structural assignment of this bicyclic hemiacetal was achieved through comprehensive 1D and 2D NMR experiments, including COSY, DEPT, and HMBC. These analyses allowed for the complete assignment of all proton and carbon signals of this core moiety. tandfonline.com
Key ¹H NMR signals for the bicyclohemiacetal moiety in CDCl₃ were observed and assigned as follows:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1'-H | 6.00 | s | - |
| 2'-H | 2.11 | d | 8.0 |
| 3'-H | 2.38 | d | 8.5 |
| 4'-H | 4.07 | d | 5.5 |
| 6'-Hα | 1.80 | d | 13.0 |
| 6'-Hβ | 2.04 | ddd | 5.0, 5.5, 13.0 |
| 7'-H | 3.09 | ddd | 4.5, 5.0, 8.0 |
| 8'-H | 5.74 | d | 4.5 |
Data sourced from Biosci. Biotechnol. Biochem., 68 (10), 2201–2204, 2004. tandfonline.com
The corresponding ¹³C NMR signals for the bicyclohemiacetal moiety were also fully assigned:
| Carbon | Chemical Shift (ppm) |
| C-1' | 104.0 |
| C-2' | 45.8 |
| C-3' | 39.9 |
| C-4' | 85.0 |
| C-5' | 79.9 |
| C-6' | 27.7 |
| C-7' | 39.0 |
| C-8' | 109.8 |
Data sourced from Biosci. Biotechnol. Biochem., 68 (10), 2201–2204, 2004. tandfonline.com
Furthermore, Nuclear Overhauser Effect (NOE) experiments on this compound itself provided critical information regarding the relative stereochemistry of the asymmetric carbons. NOEs were observed between specific protons, indicating their spatial proximity and helping to establish the conformation of the ring systems. tandfonline.com For instance, NOEs were detected between 2-H and 5'-H, 2-H and 7'-H, and 3'-H and 17'-H. tandfonline.com These through-space correlations, combined with the coupling constants from the ¹H NMR spectrum, allowed for the determination of the relative configuration of the stereocenters within the epoxydihydropyranyl γ-lactone core. This detailed spectroscopic analysis, coupled with the chemical degradation studies, was pivotal in the complete structural elucidation of this complex moiety. tandfonline.comnih.gov
Biosynthetic Investigations of Acremolactones
Proposed Polyketide Pathway for Acremolactone A Formation
Acremolactones are considered to be formed from a putative common polyketide intermediate. tandfonline.com This intermediate is hypothesized to be assembled from two polyketide components: a 4-methyl tetraketide and a 4-methyl octaketide. tandfonline.com
Hypothesized Common Polyketide Intermediates
Based on the structures of Acremolactones A, B, and C, a common polyketide intermediate has been proposed. tandfonline.com This intermediate is thought to serve as the branching point for the biosynthesis of the different acremolactones. tandfonline.com
Below is a simplified representation of the hypothesized polyketide intermediate:
| Proposed Intermediate Components | Description |
| 4-methyl tetraketide | A polyketide chain derived from four acetate (B1210297) units with a methyl branch. |
| 4-methyl octaketide | A polyketide chain derived from eight acetate units with a methyl branch. |
Note: The precise structure and assembly of this intermediate require further enzymatic and genetic studies for full confirmation.
Key Enzymatic Steps in Macrocycle and Side Chain Formation
While detailed enzymatic steps for this compound formation are still being elucidated, research into the synthesis of related azaphilone-type polyketides, such as Acremolactone B, provides some insights. The formation of the complex ring systems and side chains in these molecules likely involves a series of enzymatic transformations. For example, the total synthesis of Acremolactone B has involved steps such as [2+2] photocycloaddition, chemoselective Baeyer-Villiger oxidation, aza-6 electrocyclization, and diastereoselective acylation and reduction for the construction of its core and side chain. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.netrsc.orgcas.cn Baeyer-Villiger oxidation, catalyzed by monooxygenases (BVMOs) in biosynthesis, is a known mechanism for converting ketones to esters or lactones and is implicated in the biosynthesis of various polyketides. rsc.org Electrocyclic reactions, including 6 electrocyclization, are also recognized as fundamental transformations in the synthesis of complex natural products and are observed in biosynthetic processes. researchgate.netrsc.orgengineering.org.cn
Biogenetic Relationship between this compound and its Congeners (Acremolactones B and C)
Acremolactones B and C were isolated from the same fungus, Acremonium roseum, that produces this compound, suggesting a close biogenetic relationship. tandfonline.comnih.gov The structures of these compounds, particularly the presence of common substructures and variations in specific moieties, support the idea of their derivation from a common precursor. tandfonline.com
Proposed Conversion Pathways (e.g., C-10 carbon involvement in Acremolactone B formation)
A proposed biogenetic link between this compound and Acremolactone B involves the C-10 carbon of this compound. tandfonline.com It is hypothesized that the C-10 carbon in this compound, potentially acting as a formyl function, could react with ammonia (B1221849) in the fungal mycelia to yield an amine derivative. tandfonline.com This amine derivative could then be metabolized to form the pyridyl nucleus of Acremolactone B through the condensation of the amino group with the C-9' carbonyl carbon in this compound. tandfonline.com Acremolactone B features a phenylpyridyl -lactone, in contrast to this compound's epoxycyclohexenol and epoxydihydropyran moieties. tandfonline.com Acremolactone C, having a phenylcyclopentenone -lactone moiety, also shows a structural relationship, although it exhibits weaker plant growth inhibitory activity compared to Acremolactone B. tandfonline.comnih.gov
Genetic and Enzymatic Studies on Acremolactone Biosynthesis (if identified genes/enzymes)
While the polyketide nature of acremolactones is suggested, specific genes and enzymes directly responsible for the biosynthesis of this compound have not been extensively detailed in the provided search results. However, research into the biosynthesis of azaphilonoids, the broader class to which acremolactones belong, is advancing with the aid of genomic approaches and fungal genome sequencing, leading to the unveiling of some pathways. researchgate.net Enzymatic Baeyer-Villiger monooxygenases (BVMOs) are known to play a significant role in the biosynthesis of other polyketides like aurafurones and aflatoxins, highlighting the potential involvement of similar enzymatic machinery in acremolactone biosynthesis. rsc.org
Synthetic Approaches and Chemical Modifications of Acremolactones
Strategic Considerations for the Chemical Synthesis of Complex Lactones and Polyketides
The chemical synthesis of complex lactones and polyketides is a field that continually drives innovation in organic chemistry. These natural products are characterized by their diverse and often complex stereochemistry, a multitude of functional groups, and often macrocyclic or polycyclic ring systems. The synthesis of molecules like Acremolactone A requires a carefully orchestrated sequence of reactions that can control stereochemistry and build molecular complexity in an efficient manner.
Key strategic considerations include:
Stereocontrol: The control of stereochemistry is paramount in the synthesis of polyketides. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. nih.gov The stereochemical outcome of each step must be carefully planned to lead to the desired diastereomer of the final product.
Protecting Group Strategy: The numerous functional groups present in complex polyketides often necessitate the use of protecting groups to prevent unwanted side reactions. The choice of protecting groups is critical, as they must be stable to a variety of reaction conditions and be selectively removable. A well-designed protecting group strategy is essential for the successful synthesis of such molecules.
Biomimetic Approaches: The biosynthesis of polyketides by polyketide synthases (PKSs) can provide inspiration for chemical synthesis. nih.gov These enzymatic assembly lines construct complex molecules from simple building blocks with remarkable efficiency and stereocontrol. nih.gov Synthetic strategies that mimic these biological processes, such as iterative coupling and cyclization cascades, can be powerful tools. frontiersin.org
The following interactive table summarizes some of the key strategic challenges and common solutions in the synthesis of complex lactones and polyketides.
| Strategic Challenge | Common Synthetic Solutions |
| Construction of Stereochemically Rich Carbon Chains | Asymmetric aldol (B89426) reactions, allylation/crotylation, substrate-controlled reductions. |
| Formation of Lactone Rings | Macrolactonization reactions (e.g., Yamaguchi, Shiina), Ring-closing metathesis. |
| Control of Olefin Geometry | Wittig reaction (and its variations), Horner-Wadsworth-Emmons reaction, Julia olefination. |
| Installation of Complex Functionality | Late-stage functionalization, chemoselective reactions. |
Total Synthesis Efforts on Related Acremolactones (e.g., Acremolactone B) as a Model for this compound Synthetic Challenges
While a total synthesis of this compound has not been reported, the successful synthesis of the related Acremolactone B provides a valuable roadmap for addressing the challenges inherent in the synthesis of this class of molecules. researchgate.netnih.gov Acremolactone B, a pyridine-containing azaphilone-type polyketide, shares structural similarities with this compound and its synthesis showcases several key transformations that would be applicable to the synthesis of this compound. researchgate.netnih.govresearchgate.net
The total synthesis of Acremolactone B was achieved on a gram scale and relied on a convergent strategy. researchgate.netnih.gov The key features of this synthesis are detailed in the following subsections.
A pivotal step in the synthesis of Acremolactone B was the construction of the highly substituted pyridine (B92270) ring. researchgate.netnih.gov This was accomplished through an aza-6π electrocyclization–aromatization cascade. researchgate.netnih.gov This powerful reaction allows for the formation of the aromatic core of the molecule in a single, efficient step from a densely substituted aza-triene intermediate. researchgate.netnih.gov Electrocyclic reactions are a fundamental class of organic transformations that are instrumental in the synthesis of complex natural products. researchgate.net
The synthesis of the bicyclic intermediate in the Acremolactone B synthesis was achieved through a [2+2] photocycloaddition reaction. researchgate.netresearchgate.net This photochemical reaction is a powerful tool for the construction of four-membered rings and can introduce significant molecular complexity in a single step. researchgate.net The resulting cyclobutane (B1203170) ring can then be further elaborated to access more complex carbocyclic frameworks.
The formation of the lactone ring in an intermediate of the Acremolactone B synthesis was accomplished using a chemoselective Baeyer-Villiger oxidation. researchgate.netresearchgate.net This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting a cyclic ketone into a lactone. researchgate.net The Baeyer-Villiger oxidation is a widely used and reliable method for the synthesis of lactones and esters.
The introduction of the side chain in Acremolactone B was achieved through a diastereoselective acylation and reduction sequence. researchgate.netnih.gov The control of diastereoselectivity in this step was crucial for obtaining the correct stereochemistry in the final product. The synthesis of complex polyketides often relies on a multitude of diastereoselective and enantioselective reactions to establish the numerous stereocenters present in these molecules.
The following table provides a summary of the key reactions employed in the total synthesis of Acremolactone B.
| Reaction Type | Role in Synthesis |
| Aza-6π Electrocyclization–Aromatization | Construction of the tetracyclic core. researchgate.netnih.gov |
| [2+2] Photocycloaddition | Expeditious preparation of a bicyclic intermediate. researchgate.netresearchgate.net |
| Baeyer-Villiger Oxidation | Chemoselective formation of a lactone intermediate. researchgate.netresearchgate.net |
| Diastereoselective Acylation and Reduction | Introduction of the side chain with stereochemical control. researchgate.netnih.gov |
Development of Synthetic Analogs and Derivatives
The development of synthetic analogs and derivatives of natural products is a crucial step in understanding their structure-activity relationships (SAR) and in optimizing their biological properties. While there is a lack of extensive published research on the development of a wide array of this compound analogs, the successful total synthesis of Acremolactone B provides a platform for the rational design and synthesis of such derivatives. researchgate.netnih.gov
The modular nature of the synthesis of Acremolactone B allows for the modification of various parts of the molecule. For instance:
Modification of the Pyridine Core: By using different starting materials for the aza-6π electrocyclization–aromatization cascade, it would be possible to introduce a variety of substituents on the pyridine ring.
Alteration of the Side Chain: The diastereoselective acylation step could be performed with different acylating agents to introduce a range of different side chains. Further modifications of the side chain, such as oxidation, reduction, or the introduction of new functional groups, could also be envisioned.
Modification of the Lactone Ring: The Baeyer-Villiger oxidation could potentially be applied to different ketone precursors to generate lactones with different ring sizes or substitution patterns.
The ability to generate a library of acremolactone analogs would be invaluable for probing their biological targets and for potentially developing new compounds with enhanced or novel activities. The synthetic strategies developed for Acremolactone B pave the way for such investigations.
Due to a lack of specific scientific literature on the synthetic approaches and chemical modifications solely focused on this compound, this article cannot be generated at this time. Available research predominantly details the synthesis of the related compound, Acremolactone B, and does not provide sufficient specific information to address the requested outline for this compound without including information on other compounds, which would violate the provided instructions. Further research and publication on the specific synthesis and modification of this compound are needed to provide a comprehensive and accurate article on this topic.
Biological Activities and Mechanistic Studies of Acremolactone a
Herbicidal Activity and Efficacy against Target Organisms
Acremolactone A has been identified as a potent herbicidal substance. tandfonline.com It exhibits activity against harmful weeds. tandfonline.com
Non-Selective Nature of Herbicidal Action
This compound possesses non-selective herbicidal activity. tandfonline.com This indicates that its inhibitory effects are not limited to specific types of plants.
In vitro and In vivo (non-human) Assays for Activity Evaluation
Studies on this compound's activity have likely involved both in vitro and in vivo (non-human) assays to evaluate its efficacy. While specific details of these assays for this compound are not extensively detailed in the provided snippets, research on other plant growth inhibitors and herbicides commonly employs such methods. In vitro assays might involve testing the compound against plant cell cultures or specific enzymatic targets, while in vivo assays typically involve applying the compound to whole plants or seedlings under controlled conditions to observe effects on growth, development, and survival. researchgate.net For example, research on other natural products with plant growth inhibitory effects has utilized assays measuring the inhibition of seedling growth, such as radicle and hypocotyl elongation. mdpi.com
Mechanisms of Plant Growth Inhibition
This compound, along with other natural compounds exhibiting plant growth inhibitory effects, is thought to exert its effects through interference with essential plant processes. researchgate.netmdpi.com
Cellular and Biochemical Targets within Plant Systems
While the precise cellular and biochemical targets of this compound are not explicitly detailed in the provided information, research into the mechanisms of other plant growth inhibitors suggests potential areas of interaction. Natural products can impact plant growth by affecting various cellular processes. naturalproducts.net Herbicides, in general, can act by inhibiting specific enzymes or interfering with key metabolic pathways. mdpi.comscielo.br For instance, some herbicides target enzymes involved in amino acid synthesis, lipid synthesis (like ACCase), or pigment biosynthesis. mdpi.comscielo.br Others can disrupt cell division or interfere with photosynthesis. Understanding the specific targets of this compound would require detailed biochemical and molecular studies.
Interaction with Phytohormone Pathways or Metabolic Processes
Plant growth and development are tightly regulated by phytohormones and a complex network of metabolic processes. nih.govmillerchemical.com Plant growth inhibitors, including natural ones, can interfere with these pathways. researchgate.netmdpi.com Some compounds mimic or interfere with the action of phytohormones like auxins, gibberellins, abscisic acid, or ethylene, which play crucial roles in regulating growth, development, and stress responses. nih.govmillerchemical.comresearchgate.netnih.gov Interference with metabolic processes, such as nutrient uptake, energy production, or the synthesis of essential biomolecules, can also lead to growth inhibition. nih.gov The lactone structure present in this compound and other plant growth inhibitory compounds has been suggested as a potential core functional group required for their biological activity. researchgate.netmdpi.com This suggests a possible common mechanism or interaction point within plant systems.
Comparative Analysis of Biological Activities Among Acremolactones A, B, and C
Acremolactones B and C have also been isolated from the same Acremonium roseum strain that produces this compound. researcher.lifeoup.comnih.gov These compounds are also described as novel plant-growth inhibitory γ-lactones. researcher.lifeoup.comnih.gov
Studies comparing the activities of Acremolactones A, B, and C indicate variations in their plant growth inhibitory effects. Acremolactone B, which has a phenylpyridyl γ-lactone structure, showed plant growth inhibitory activity towards Chinese cabbage seedlings. researcher.lifeoup.comnih.gov Acremolactone C, possessing a phenylcyclopentenone γ-lactone, exhibited weak activity in comparison. researcher.lifeoup.comnih.gov While the provided information confirms that this compound is a potent herbicidal substance tandfonline.com, a direct comparative data table detailing the efficacy of all three compounds side-by-side against various target organisms or in specific assays is not available in the provided snippets. However, the isolation and identification of Acremolactones B and C as also having plant-growth inhibitory properties highlight a family of related compounds with potential agrochemical relevance. researchgate.netmdpi.comresearcher.lifeoup.comnih.gov Further research would be needed to provide a comprehensive comparative analysis of their biological activities and potencies.
Influence of Structural Divergence on Biological Potency
This compound (ALA), a natural product isolated from Acremonium roseum, has been identified as a potent herbicidal compound exhibiting non-selective activity against various weeds. tandfonline.com Research into related compounds from the same fungal source has led to the isolation and characterization of congeners, namely Acremolactone B (ALB) and Acremolactone C (ALC). tandfonline.com These related compounds possess structural variations, particularly within their γ-lactone moieties and associated ring systems, which influence their observed biological activities. tandfonline.comresearcher.life
This compound features a novel epoxydihydropyranyl γ-lactone moiety. tandfonline.com In contrast, Acremolactone B contains a phenylpyridyl γ-lactone structure, while Acremolactone C is characterized by a phenylcyclopentenone γ-lactone. tandfonline.com Studies evaluating the plant growth inhibitory activity of these congeners have revealed differences in their potency compared to this compound. Acremolactone B has demonstrated plant growth inhibitory activity, albeit the potency relative to this compound is not explicitly quantified in the available information. researcher.life Acremolactone C, possessing the phenylcyclopentenone γ-lactone, showed weak activity in plant growth inhibition assays using Chinese cabbage seedlings. tandfonline.comresearcher.life
These findings suggest that the specific structural features of the γ-lactone ring and the attached substituents play a significant role in determining the level of plant growth inhibitory activity. The presence of the epoxydihydropyranyl system in this compound appears to be associated with potent herbicidal effects, while modifications to this core structure, as seen in Acremolactone B and C, lead to altered or significantly reduced activity. tandfonline.comresearcher.life The distinct activities observed for ALB, such as its identified lysosome-inhibiting function in cancer cells, further highlight how structural divergence can lead to entirely different biological profiles. thieme-connect.com
Detailed research findings comparing the plant growth inhibitory activities of Acremolactones A, B, and C are summarized in the table below:
| Compound | Core Structural Feature (γ-lactone type) | Observed Plant Growth Inhibitory Activity |
| This compound | Epoxydihydropyranyl γ-lactone | Potent herbicidal activity tandfonline.com |
| Acremolactone B | Phenylpyridyl γ-lactone | Showed plant growth inhibitory activity researcher.life |
| Acremolactone C | Phenylcyclopentenone γ-lactone | Weak activity tandfonline.comresearcher.life |
This comparative analysis underscores the importance of the specific structural architecture of acremolactones for their biological potency, particularly in the context of plant growth inhibition.
Structure Activity Relationship Sar Studies on Acremolactones
Identification of Key Pharmacophoric Elements for Herbicidal Activity
The herbicidal activity of Acremolactone A is intrinsically linked to its unique and complex chemical architecture. Identifying the key pharmacophoric elements—the essential structural features responsible for its biological activity—is fundamental to understanding its mode of action and for the rational design of more potent analogues. While dedicated pharmacophore modeling studies for this compound have not been extensively reported in the literature, a detailed analysis of its structure allows for the postulation of several key elements that are likely crucial for its herbicidal properties.
The core structure of this compound, an epoxydihydropyranyl γ-lactone, presents several functional groups that are likely candidates for interaction with a biological target. These include:
The α,β-unsaturated γ-lactone: This moiety is a common feature in many biologically active natural products and is often involved in covalent interactions with biological nucleophiles, such as the cysteine residues in enzymes, through a Michael-type addition. This irreversible interaction can lead to the inactivation of the target enzyme, resulting in cell death.
The epoxide ring: Epoxides are highly reactive functional groups that can also react with nucleophiles within a biological system. The high ring strain of the three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the target.
The side chain: The nature and substitution of the side chain can significantly influence the molecule's physicochemical properties, such as its lipophilicity, which in turn affects its uptake, transport, and distribution within the plant.
A hypothetical pharmacophore model for this compound might include a hydrogen bond acceptor (the lactone carbonyl), a hydrogen bond donor (if any hydroxyl groups are present or formed upon metabolism), and hydrophobic regions (the carbon skeleton and side chain). The spatial arrangement of these features would be critical for a precise fit into the active site of the target protein. Further research, including the synthesis of simplified analogues and computational modeling, is necessary to validate these hypotheses and to construct a definitive pharmacophore model for the herbicidal activity of this compound.
Investigation of Structural Modifications on Activity Profiles
The systematic investigation of structural modifications is a cornerstone of SAR studies. By synthesizing and testing analogues of this compound with targeted alterations to its structure, researchers can probe the role of each component of the molecule in its herbicidal activity.
The epoxydihydropyranyl γ-lactone core is arguably the most critical part of the this compound structure. Its complex and reactive nature suggests a central role in the molecule's biological activity. To investigate this, a series of analogues with modifications to this moiety could be synthesized and their herbicidal activity evaluated.
| Modification | Hypothesized Impact on Activity | Rationale |
| Reduction of the lactone carbonyl | Decrease | The carbonyl group is likely a key hydrogen bond acceptor and contributes to the electrophilicity of the α,β-unsaturated system. |
| Saturation of the α,β-double bond | Decrease | This would eliminate the potential for Michael addition, a common mechanism for covalent inhibition of enzymes. |
| Opening of the epoxide ring | Variable | The resulting diol could have altered binding interactions. If the epoxide is involved in covalent bonding, its removal would likely decrease activity. |
| Modification of the dihydropyran ring | Variable | Changes to the ring size or substitution could alter the overall conformation and fit within the target's binding site. |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound analogues are not available.
For instance, increasing the lipophilicity of the side chain might enhance the molecule's ability to cross the waxy cuticle of plant leaves, potentially leading to increased potency. However, excessive lipophilicity could lead to poor solubility and transport within the plant. A systematic variation of the side chain length and the introduction of different functional groups would be necessary to determine the optimal balance of these properties.
| Side Chain Modification | Property Altered | Hypothesized Impact on Activity |
| Increase in alkyl chain length | Increased lipophilicity | Potentially increased uptake, but could decrease solubility. |
| Introduction of polar groups (e.g., -OH, -NH2) | Decreased lipophilicity | May improve solubility and systemic transport, but could hinder membrane crossing. |
| Introduction of aromatic rings | Increased rigidity and potential for π-stacking | Could lead to new binding interactions with the target protein. |
This table is illustrative and based on general SAR principles, as specific experimental data for this compound analogues are not available.
This compound is a chiral molecule with multiple stereocenters. It is a well-established principle in pharmacology that the biological activity of chiral molecules is often highly dependent on their stereochemistry. The precise three-dimensional arrangement of atoms in space determines how a molecule fits into the chiral binding site of its biological target.
The absolute stereochemistry of this compound has been determined, which is a critical piece of information for understanding its SAR. mdpi.com It is highly probable that only one of the possible enantiomers or diastereomers of this compound is responsible for its herbicidal activity. The synthesis and biological evaluation of all possible stereoisomers of this compound would be required to confirm this and to identify the eutomer (the most active stereoisomer). This information is crucial for any future development of this compound as a herbicide, as a stereoselective synthesis would be necessary to produce only the active isomer, thereby increasing efficiency and reducing the potential for off-target effects from inactive isomers.
Computational Approaches to SAR Modeling (e.g., molecular docking, QSAR)
In the absence of extensive experimental data, computational modeling can provide valuable insights into the SAR of this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the activity of new analogues and to guide the design of future experiments.
Molecular Docking: This technique involves the use of computer algorithms to predict the preferred orientation of a ligand (in this case, this compound or its analogues) when bound to a target protein. If the biological target of this compound were known, molecular docking could be used to visualize the binding interactions at the atomic level. This would allow researchers to identify key amino acid residues involved in binding and to predict how structural modifications to the ligand would affect these interactions.
QSAR: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By calculating a set of molecular descriptors (which quantify various physicochemical properties of the molecules) and correlating them with the observed herbicidal activity, a predictive model can be built. Such a model could then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the synthesis of the most promising candidates. The development of a robust QSAR model for this compound would require a dataset of analogues with a wide range of structural diversity and measured herbicidal activity.
While no specific computational studies on this compound have been published, these methods represent powerful tools that could be applied in the future to accelerate the exploration of its SAR and the development of new herbicidal agents based on its unique chemical scaffold.
Future Research Directions and Potential Applications in Academic Research
Elucidation of Complete Biosynthetic Gene Clusters for Acremolactone A
Understanding the complete biosynthetic pathway of this compound at the genetic level is a critical area for future research. Natural products with complex structures like this compound are typically synthesized through multi-step enzymatic pathways encoded by biosynthetic gene clusters (BGCs). nih.govresearchgate.net While this compound is known to be produced by Acremonium roseum, the specific genes and enzymes involved in its biosynthesis have not been fully elucidated in the provided search results. Identifying the complete BGC for this compound would enable researchers to:
Gain insights into the enzymatic machinery responsible for constructing its unique epoxydihydropyranyl γ-lactone core and appended moieties.
Utilize genetic engineering techniques to potentially enhance the production of this compound in microbial hosts.
Explore the possibility of producing novel analogs through combinatorial biosynthesis by manipulating the identified genes or introducing genes from other pathways.
Understand the regulatory mechanisms controlling this compound production in Acremonium roseum.
Research in this area would likely involve genome sequencing of Acremonium roseum, bioinformatic analysis to identify putative BGCs, gene knockout or overexpression experiments to confirm gene function, and enzymatic studies to characterize the individual steps catalyzed by the biosynthetic enzymes.
Chemoenzymatic Synthesis and Biocatalytic Approaches
The complex stereochemistry of this compound presents challenges for purely chemical synthesis. Chemoenzymatic synthesis, which combines chemical transformations with enzymatic reactions, offers a powerful approach to access complex molecules with high stereoselectivity. acs.org Biocatalysis, utilizing isolated enzymes or whole cells, can provide environmentally friendly and highly efficient routes for specific chemical transformations. dntb.gov.uamdpi.commdpi.com
Future research could focus on:
Developing efficient chemoenzymatic routes for the total synthesis of this compound, potentially overcoming limitations of chemical synthesis in controlling stereocenters.
Identifying and engineering enzymes (e.g., epoxide hydrolases, oxygenases) from the this compound biosynthetic pathway or other organisms that can catalyze key steps in its synthesis or the synthesis of its precursors and analogs. dntb.gov.uamdpi.com
Exploring the use of biocatalysts for specific modifications of this compound or related lactone structures to generate novel derivatives with altered biological properties. mdpi.com
Applying biocatalytic strategies for the stereodivergent synthesis of this compound isomers or related azaphilone natural products, as demonstrated in the synthesis of other complex molecules. acs.orgresearchgate.net
While the total synthesis of Acremolactone B, a related compound, has been reported using strategies involving photocycloaddition and Baeyer-Villiger oxidation, the application of chemoenzymatic approaches specifically for this compound remains an active area for academic exploration. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Advanced Mechanistic Studies on Plant Interaction and Herbicidal Action
Although this compound is known to possess herbicidal activity, the precise molecular mechanism of its action at the cellular and biochemical level in plants is not fully detailed in the provided information. Future academic research should aim to:
Identify the specific protein targets or biological pathways in plants that are affected by this compound. This could involve techniques such as target fishing, proteomics, and transcriptomics.
Investigate how this compound interacts with plant cells, including uptake, translocation, and metabolism.
Determine the biochemical consequences of this compound binding to its target(s), leading to the observed herbicidal effects.
Compare the mechanism of action of this compound with other known herbicides to understand if it represents a novel mode of action, which is crucial for developing strategies to combat herbicide resistance. mdpi.com
Study the structural features of this compound that are essential for its herbicidal activity through structure-activity relationship (SAR) studies.
Understanding the detailed mechanism will not only provide fundamental biological knowledge but also inform the rational design of new, more effective, and potentially selective herbicides.
Exploration of this compound as a Chemical Probe for Biological Pathways
Chemical probes are small molecules with well-defined activity and selectivity that can be used to perturb biological systems and study the function of specific proteins or pathways. Given its potent biological activity, this compound holds potential as a chemical probe. nih.gov
Academic research could explore:
Utilizing this compound to investigate the biological pathways it affects in plants or other organisms. By applying this compound to biological systems and observing the downstream effects, researchers can gain insights into the function of the targeted pathways.
Developing tagged versions of this compound (e.g., with fluorescent labels or affinity tags) to visualize its distribution in cells or tissues and to isolate its protein targets.
Using this compound as a starting point for developing more selective chemical probes to dissect specific branches of a biological pathway.
Investigating if this compound has biological activities beyond its herbicidal effects that could make it useful for studying other biological processes.
Research in this area would leverage the inherent bioactivity of this compound to advance understanding of fundamental biological processes.
Development of Novel Analogs with Tuned Biological Properties through Academic Synthesis
Academic synthesis plays a crucial role in generating structural analogs of natural products to explore the relationship between chemical structure and biological activity (SAR) and to develop compounds with improved properties. researchgate.netresearchgate.net
Future synthetic efforts could focus on:
Designing and synthesizing simplified analogs of this compound to identify the minimal structural requirements for herbicidal activity.
Synthesizing analogs with modifications to the epoxydihydropyran ring, alkenyl side chain, or epoxycyclohexenol moiety to tune potency, selectivity, or other desirable properties.
Developing stereoisomers of this compound to investigate the role of absolute configuration in its biological activity. tandfonline.com
Creating prodrugs or delivery systems for this compound or its analogs to improve their stability, solubility, or uptake in target organisms.
Utilizing innovative synthetic methodologies, including chemoenzymatic approaches, to efficiently access a diverse library of this compound analogs. acs.orgmdpi.com
This synthetic work, guided by mechanistic studies and biological evaluations, could lead to the discovery of novel compounds with enhanced herbicidal activity, reduced environmental impact, or different applications in agriculture or other fields.
Q & A
Basic: What experimental strategies are recommended for isolating and purifying Acremolactone A from natural sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Key steps include:
- Bioassay-guided fractionation : Monitor fractions for target bioactivity using assays relevant to this compound’s known properties (e.g., antifungal or cytotoxic activity) .
- Purity validation : Combine TLC, HPLC-DAD, and NMR to confirm compound homogeneity. Ensure solvents are HPLC-grade to avoid interference .
Basic: How is the structural elucidation of this compound performed, and what analytical tools are critical?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopy : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign functional groups and connectivity. Compare data with published spectra of related lactones .
- X-ray crystallography : If crystallizable, resolve absolute configuration.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Reference databases : Cross-check with AntiBase or SciFinder for structural analogs .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
Prioritize assays aligned with prior reports (e.g., antimicrobial, anticancer):
- Antifungal : Broth microdilution against Candida albicans; include positive controls like fluconazole .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to cell viability controls .
- Dose-response curves : Use triplicate experiments and statistical tools (e.g., GraphPad Prism) to calculate IC₅₀ values .
Advanced: How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?
Methodological Answer:
- Retrosynthetic analysis : Identify key intermediates (e.g., lactone ring formation via esterification or cyclization) .
- Catalyst screening : Test organocatalysts or enzymes (e.g., lipases) for stereoselective synthesis.
- Process optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent polarity, reaction time) .
- Scale-up challenges : Monitor side reactions (e.g., epimerization) via in-situ FTIR or LC-MS .
Advanced: What strategies address conflicting bioactivity data for this compound across different studies?
Methodological Answer:
- Source validation : Confirm compound purity and storage conditions (e.g., degradation in DMSO) .
- Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration in media) .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies across datasets .
- Mechanistic studies : Probe off-target effects via transcriptomics or proteomics .
Advanced: How can computational modeling elucidate this compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular docking : Simulate binding to putative targets (e.g., fungal CYP51 or human topoisomerase II) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with bioactivity data .
Advanced: What methodologies validate the ecological role of this compound in its native organism?
Methodological Answer:
- Gene knockout : Use CRISPR-Cas9 to silence biosynthetic gene clusters; assess phenotypic changes in the host organism .
- Metabolomic profiling : Compare wild-type vs. mutant strains via LC-HRMS to detect this compound depletion .
- Ecological assays : Test antifungal activity against sympatric microbial competitors .
Advanced: How should researchers design stability studies for this compound under varying physicochemical conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (2–12). Monitor degradation products via UPLC-PDA .
- Kinetic analysis : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots for shelf-life prediction .
- Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins) in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
